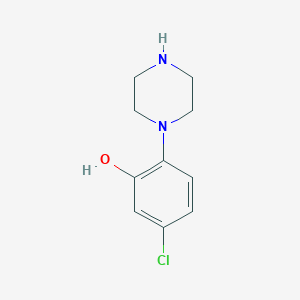
5-Chloro-2-(piperazin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(piperazin-1-yl)phenol is a chemical compound that belongs to the class of phenolic piperazine derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a piperazine ring attached to the 2nd position of the phenol ring. It is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural features and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperazin-1-yl)phenol typically involves the reaction of 5-chloro-2-nitrophenol with piperazine under specific conditions. The process can be summarized as follows:
Nitration: 5-Chlorophenol is nitrated to form 5-chloro-2-nitrophenol.
Reduction: The nitro group of 5-chloro-2-nitrophenol is reduced to an amino group, resulting in 5-chloro-2-aminophenol.
Substitution: The amino group is then reacted with piperazine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-chloro-2-(piperazin-1-yl)benzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(piperazin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(piperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, which can modulate the activity of these receptors and influence neurological functions. The chloro group and phenolic hydroxyl group contribute to the compound’s ability to form hydrogen bonds and interact with various enzymes and proteins, thereby affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperazin-1-yl)phenol: Lacks the chloro group, which may result in different biological activities.
5-Chloro-2-(methylpiperazin-1-yl)phenol: Contains a methyl group on the piperazine ring, which can alter its pharmacokinetic properties.
5-Chloro-2-(piperazin-1-yl)benzene: Lacks the phenolic hydroxyl group, which may affect its ability to form hydrogen bonds.
Uniqueness
5-Chloro-2-(piperazin-1-yl)phenol is unique due to the presence of both the chloro group and the phenolic hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C10H13ClN2O |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
5-chloro-2-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13ClN2O/c11-8-1-2-9(10(14)7-8)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
Clé InChI |
WJGVESBUKAFNKX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















